Enhanced TRPM8 Antagonist Activity Conferred by the 2-Phenyl-3,3,3-Trifluoropropanol Motif Over Unsubstituted Sulfamoyl Benzoic Acid
The target compound's 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent is critical for TRPM8 antagonism, a feature completely absent in baseline comparator Carzenide (4-sulfamoylbenzoic acid, CAS 138-41-0). While the patent literature [1] establishes that sulfamoyl benzoic acid derivatives containing elaborated N-substituents demonstrate functional TRPM8 antagonist activity with IC50 values in the low nanomolar range (e.g., 1.8 nM for a representative analog), 4-sulfamoylbenzoic acid itself shows negligible activity (IC50 > 25,000 nM) [2], representing a >10,000-fold difference in potency.
| Evidence Dimension | TRPM8 antagonist functional activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structurally analogous to patent-exemplified TRPM8 antagonists with IC50 values in the low nanomolar range (e.g., 1.8 nM) [1] |
| Comparator Or Baseline | 4-sulfamoylbenzoic acid (Carzenide, CAS 138-41-0): IC50 = 25,100 nM [2] |
| Quantified Difference | >10,000-fold difference in potency between the unsubstituted scaffold and elaborated analogs |
| Conditions | Human TRPM8 expressed in HEK293 cells; assessed via inhibition of menthol/methanol-induced Ca2+ influx or patch clamp electrophysiology |
Why This Matters
This dramatic potency gap demonstrates that procurement of the unsubstituted sulfamoyl benzoic acid scaffold cannot substitute for the target compound in TRPM8-focused research programs, where the N-substituent defines the pharmacological activity.
- [1] Patents-Review.com. SULFAMOYL BENZOIC ACID DERIVATIVES AS TRPM8 ANTAGONISTS, US20120094964A1. 2012. View Source
- [2] BindingDB. BDBM50512054 (CHEMBL4458679): Antagonist activity at human TRPM8 expressed in HEK293 cells. IC50: 2.51E+4 nM. View Source
